An In-depth Technical Guide to D-Histidine Methyl Ester: Properties, Structure, and Applications
Introduction D-histidine methyl ester is the non-natural (R)-enantiomer of histidine methyl ester, a derivative of the proteinogenic amino acid, histidine.[1] While L-histidine and its derivatives are fundamental compone...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
D-histidine methyl ester is the non-natural (R)-enantiomer of histidine methyl ester, a derivative of the proteinogenic amino acid, histidine.[1] While L-histidine and its derivatives are fundamental components of biological systems, the unique stereochemistry of D-histidine methyl ester offers distinct advantages in specialized research and pharmaceutical development.[1] By protecting the carboxylic acid group as a methyl ester, this compound becomes a versatile building block, particularly in solid-phase and solution-phase peptide synthesis.[2] Its imidazole side chain retains the unique acid-base properties of histidine, making it a valuable tool for creating novel peptides with enhanced stability, modified biological activity, and for investigating biochemical pathways.[] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and critical applications of D-histidine methyl ester, primarily focusing on its commonly available dihydrochloride salt form, which offers superior stability and solubility.[1][4]
Molecular Structure and Stereochemistry
The core structure of D-histidine methyl ester features a central chiral carbon with an (R) configuration.[1] It is composed of three key functional groups: a primary amine (α-amino group), a methyl ester, and an imidazole side chain. The imidazole ring is particularly significant, as its pKa is near physiological pH, allowing it to act as both a proton donor and acceptor, a critical feature in the catalytic activity of many enzymes.[]
The esterification of the carboxyl group prevents its participation in peptide bond formation as a C-terminus nucleophile, thereby directing synthesis when it is used as a starting reagent. The molecule's IUPAC name is methyl (2R)-2-amino-3-(1H-imidazol-5-yl)propanoate.[5]
The dihydrochloride salt is the most common commercial form of D-histidine methyl ester due to its enhanced stability and solubility in polar solvents.[1] It is a hygroscopic solid, necessitating careful handling and storage under inert, dry conditions to prevent degradation.[1]
The synthesis of D-histidine methyl ester is typically achieved through a direct Fischer esterification of D-histidine. This well-established method involves reacting the amino acid with methanol in the presence of an acid catalyst.
Causality in Experimental Design
Choice of Reagent (Thionyl Chloride): Thionyl chloride (SOCl₂) is a highly effective reagent for this esterification.[6] When it reacts with methanol, it forms methyl chlorosulfite, which in turn protonates the carboxylic acid. The key advantage is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and escape the reaction mixture, driving the equilibrium towards the formation of the ester product according to Le Châtelier's principle. The generated HCl also serves to protonate the amine and imidazole nitrogen atoms, resulting in the direct formation of the stable dihydrochloride salt.[6]
Solvent (Methanol): Methanol serves a dual purpose as both the solvent and the reactant, ensuring a high concentration of the nucleophile is available for the esterification reaction.
Purification (Recrystallization): The resulting dihydrochloride salt is typically purified by recrystallization from a suitable solvent system, such as methanol/ether, to remove any unreacted starting material or side products, yielding a high-purity crystalline solid.
Experimental Protocol: Synthesis of D-Histidine Methyl Ester Dihydrochloride
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-histidine in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
Reagent Addition: Cool the suspension in an ice bath (0°C). Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude solid is then recrystallized from an appropriate solvent system (e.g., methanol and diethyl ether) to yield pure D-histidine methyl ester dihydrochloride.
Validation: The final product's identity and purity are confirmed using analytical techniques as described in the following section.
An In-Depth Technical Guide to the Physicochemical Characteristics of D-Histidine Methyl Ester
Foreword: A Molecule of Dichotomous Utility In the landscape of peptide synthesis and drug development, the non-natural amino acid D-histidine methyl ester presents a fascinating case study. As the enantiomer of the natu...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: A Molecule of Dichotomous Utility
In the landscape of peptide synthesis and drug development, the non-natural amino acid D-histidine methyl ester presents a fascinating case study. As the enantiomer of the naturally occurring L-histidine derivative, it serves both as a crucial building block for creating peptides with enhanced stability against enzymatic degradation and as a tool to probe the stereospecific requirements of biological systems. The esterification of its carboxyl group further modifies its reactivity and solubility, making it a versatile synthon for medicinal chemists.
This guide eschews a conventional template, instead opting for a structure that logically unfolds the essential attributes of D-histidine methyl ester from its fundamental identity to its practical characterization. We begin with its core physicochemical properties, providing the foundational data necessary for its use in a laboratory setting. We then transition to the "how-to"—the detailed experimental protocols that allow a researcher to verify these properties independently. This approach is designed not merely to inform but to empower the scientist, ensuring that every protocol is a self-validating system. Throughout, we will delve into the causality behind experimental choices, grounding our discussion in the principles of physical organic chemistry and analytical science.
Section 1: Core Molecular and Physical Properties
D-histidine methyl ester is most commonly supplied and utilized as its dihydrochloride salt, a form that confers superior stability and solubility in polar solvents.[1] This section summarizes the key physicochemical data for this more prevalent form.
Structural and General Properties
The fundamental identity of a molecule dictates its behavior. D-histidine methyl ester is structurally defined by the (R)-configuration at its alpha-carbon, an imidazole side chain, and a methyl ester protecting the carboxylic acid.[1]
The ionization state of D-histidine methyl ester is critical to its function, influencing its solubility, reactivity in peptide coupling reactions, and potential interactions in biological assays. The molecule possesses two ionizable groups: the α-amino group and the imidazole side chain. The esterification of the carboxylic acid (pKa ~2) removes its acidic proton, leaving the amino and imidazole groups as the key players in the physiologically relevant pH range.
Based on potentiometric and NMR titration of the L-enantiomer, the pKa values are as follows:
pKa₁ (Imidazole): 5.78
pKa₂ (α-Amino Group): 7.94
Note: These values were determined for L-histidine methyl ester and are presented here for the D-enantiomer, as pKa values are not affected by stereochemistry.
The imidazole pKa of ~5.8 means that at physiological pH (~7.4), the side chain exists as a mixture of protonated (cationic) and neutral forms, making it a versatile participant in hydrogen bonding and a potential proton donor or acceptor. The α-amino group's pKa of ~7.9 indicates it will be predominantly protonated at neutral pH.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol: Purity Assessment by HPLC-UV
Causality: High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a polar, charged molecule like D-histidine methyl ester, a mixed-mode column that combines reversed-phase and ion-exchange characteristics provides excellent retention and resolution. UV detection is suitable as the imidazole ring possesses a chromophore.
Methodology:
Chromatographic System:
Column: Primesep 100 mixed-mode column (4.6 x 150 mm, 5 µm) or equivalent.
Mobile Phase: 60:40 (v/v) Acetonitrile / Water with 0.1% Sulfuric Acid.
Flow Rate: 1.0 mL/min.
Detection: UV at 200 nm.
Injection Volume: 10 µL.
Column Temperature: 25°C.
Sample and Standard Preparation:
Prepare a stock solution of D-histidine methyl ester dihydrochloride reference standard at 1.0 mg/mL in the mobile phase.
Prepare the sample to be analyzed at the same concentration (1.0 mg/mL) in the mobile phase.
Analysis Procedure:
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Inject a blank (mobile phase) to ensure no system peaks are present.
Inject the reference standard solution to determine the retention time (tR) and peak area.
Inject the sample solution.
Purity can be calculated using an area percent method:
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Expected Outcome: D-histidine methyl ester is expected to be well-retained and elute as a sharp, symmetric peak. This method can effectively separate it from the parent amino acid, D-histidine.
Protocol: Structural Confirmation by NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei (¹H and ¹³C), allowing for unambiguous structure elucidation. The chemical shift, multiplicity (splitting pattern), and integration of each signal correspond to a specific part of the molecule's structure.
Methodology:
Sample Preparation:
Dissolve ~10 mg of D-histidine methyl ester dihydrochloride in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent that will not exchange with the labile N-H protons, allowing for their observation.
¹H NMR Acquisition:
Acquire a standard one-dimensional proton NMR spectrum on a 400 MHz (or higher) spectrometer.
Expected Chemical Shifts (δ, ppm) for the L-enantiomer (D-enantiomer will be identical):
~9.15 (s, 1H): Imidazole C2-H. This proton is adjacent to two nitrogens and is significantly deshielded.
~7.57 (s, 1H): Imidazole C4(5)-H.
~4.51 (t, 1H): α-CH. The alpha-proton, coupled to the adjacent CH₂ group.
~3.74 (s, 3H): Methyl ester (-OCH₃). A characteristic singlet for the methyl group.
~3.36 (d, 2H): β-CH₂. The methylene protons, coupled to the α-CH.
Note: Broad signals for the exchangeable N-H protons of the imidazole and ammonium groups are also expected but can vary in position.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Expected Chemical Shifts (δ, ppm):
~170-175: Ester Carbonyl (C=O).
~130-140: Imidazole C2 and C4.
~115-125: Imidazole C5.
~50-55: α-Carbon (CH).
~50-55: Methyl Ester Carbon (OCH₃).
~25-30: β-Carbon (CH₂).
Protocol: Mass Spectrometry and Fragmentation Analysis
Causality: Mass spectrometry (MS) provides the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments. The fragmentation pattern is a molecular fingerprint that helps confirm the structure. Electron Ionization (EI) is a high-energy technique that induces predictable fragmentation.
Methodology:
Instrumentation:
Use a GC-MS with an EI source or a direct insertion probe on a standalone EI-MS.
Standard EI energy is 70 eV.
Analysis and Expected Fragmentation:
The molecular ion (M⁺˙) for the free base will be observed at m/z = 169 .
Key Fragmentation Pathways:
Loss of the Methoxycarbonyl Group (-COOCH₃): This is a common α-cleavage for amino acid esters, resulting in a fragment at m/z = 110 . This is often a very prominent peak.
[C₇H₁₁N₃O₂]⁺˙ → [C₅H₈N₃]⁺ + ·COOCH₃
Cleavage of the Side Chain (Loss of Imidazolylmethyl Radical): This involves the cleavage of the β-carbon and the imidazole ring, leading to a fragment corresponding to the amino ester portion at m/z = 88 .
[C₇H₁₁N₃O₂]⁺˙ → [C₃H₆NO₂]⁺ + ·C₄H₅N₂
Formation of the Imidazolylmethyl Cation: Cleavage of the α-β carbon bond can lead to the formation of the stable, resonance-delocalized imidazolylmethyl cation at m/z = 81 . This is typically a major fragment for histidine and its derivatives.
[C₇H₁₁N₃O₂]⁺˙ → [C₄H₅N₂]⁺ + ·C₃H₆NO₂
Further Fragmentation of m/z 81: The imidazole ring itself can fragment, but m/z 81 is often a stable endpoint.
Caption: Predicted major fragmentation pathways for D-histidine methyl ester in EI-MS.
Section 3: Applications in Research and Development
The unique stereochemistry and protected carboxyl group of D-histidine methyl ester make it a valuable tool in several scientific domains:
Peptide Synthesis: It is used as a building block to introduce D-histidine into peptide sequences. Peptides containing D-amino acids are generally more resistant to proteolysis, which can increase their in vivo half-life and bioavailability, a desirable trait for therapeutic peptides.
Drug Discovery: It serves as a starting material for the synthesis of more complex molecules, including peptidomimetics and heterocyclic compounds targeting histamine-related pathways or other biological targets.
Biochemical Probes: By incorporating it into a peptide that normally contains L-histidine, researchers can probe the stereochemical requirements of enzyme active sites or receptor binding pockets.
Precursor for Novel Compounds: It has been used as a key precursor in the synthesis of specialized molecules like L-(+)-Ergothioneine (via its enantiomer) and various metal-chelating ligands.
[1]
References
Sachs, D. H., Schechter, A. N., & Cohen, J. S. (1971). Nuclear Magnetic Resonance Titration Curves of Histidine Ring Protons. I. Influence of Neighboring Charged Groups. Journal of Biological Chemistry, 246(20), 6576-6580. [Link]
Vilchiz, V. H., Norman, R. E., & Chang, S. C. (1996). L-histidine methyl ester dihydrochloride. Acta Crystallographica Section C: Crystal Structure Communications, 52(3), 696-698. [Link]
SIELC Technologies. (n.d.). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. [Link]
D-histidine methyl ester safety and handling precautions
An In-depth Technical Guide to the Safe Handling and Management of D-Histidine Methyl Ester Foreword: A Proactive Approach to Laboratory Safety In the landscape of drug discovery and biochemical research, amino acid deri...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Safe Handling and Management of D-Histidine Methyl Ester
Foreword: A Proactive Approach to Laboratory Safety
In the landscape of drug discovery and biochemical research, amino acid derivatives such as D-histidine methyl ester are fundamental tools. They serve as crucial building blocks in peptide synthesis, probes for enzymatic assays, and precursors in the development of novel therapeutics.[1] However, the utility of any chemical reagent is intrinsically linked to its safe and responsible handling. This guide is designed for the hands-on researcher and drug development professional. It moves beyond a simple recitation of precautionary statements to provide a deeper, mechanistic understanding of why specific handling protocols are necessary for D-histidine methyl ester. Our philosophy is that true laboratory safety is not merely about compliance but about cultivating a scientifically grounded, proactive culture of risk mitigation. This document is structured to empower you with the knowledge to not only follow procedures but to make informed, safety-conscious decisions in your daily work.
Section 1: Physicochemical Profile and Inherent Properties
A thorough understanding of a chemical's intrinsic properties is the foundation of a robust safety assessment. D-histidine methyl ester, typically supplied as a dihydrochloride salt to enhance stability and solubility, is a white to off-white crystalline powder.[2] Its key properties are summarized below.
Table 1: Physicochemical Properties of D-Histidine Methyl Ester Dihydrochloride
The two most critical properties from a handling perspective are its fine powder form and its highly hygroscopic nature.[3][5] As a powder, it presents an inhalation hazard and a risk of contaminating work surfaces if not properly contained.[6] Its hygroscopicity means it will readily absorb moisture from the atmosphere, which can affect its mass when weighing and potentially impact its long-term stability and reactivity.[3][7]
Section 2: Hazard Identification and Toxicological Profile
While comprehensive toxicological data for D-histidine methyl ester is not available, information from aggregated GHS (Globally Harmonized System) classifications and data on the closely related L-isomer provide a clear set of identified hazards.[2][8] The primary risks are associated with direct contact and inhalation.
Table 2: GHS Hazard Classification and Toxicological Summary
Hazard Class
GHS Category
Statement
Causality and Field Insights
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
The amino and imidazole functional groups can interact with skin proteins and lipids, leading to irritation upon prolonged or repeated contact. Researchers should always assume that any fine chemical powder can be a dermal irritant.
Serious Eye Damage/Irritation
Category 2A
H319: Causes serious eye irritation
The fine particulate nature of the powder allows for easy mechanical irritation of the eye. Chemically, its solubility in ocular fluids can lead to a more severe irritant response.
Specific Target Organ Toxicity (Single Exposure)
Category 3
H335: May cause respiratory irritation
Inhalation of fine dust can cause mechanical and chemical irritation to the mucosal surfaces of the respiratory tract. Minimizing dust generation is a primary handling objective.[6]
Acute Toxicity, Oral
Category 4 (Potential)
H302: Harmful if swallowed
This classification is reported in some, but not all, notifications.[8] While the acute oral toxicity is not fully characterized, ingestion must always be avoided through strict hygiene practices.[2]
It is crucial to note that the toxicological properties of this substance have not been fully investigated.[4][9] One study on cultured liver cells indicated that both D-histidine and L-histidine methyl ester can elicit "marked injury," suggesting a potential for cytotoxicity mediated by iron-dependent reactive oxygen species.[1] In the absence of complete data, a conservative approach dictates treating the compound with a high degree of caution.
Section 3: Core Principles and Rationale for Safe Handling
Effective safety protocols are built on a clear understanding of the risks. For D-histidine methyl ester, the core principles revolve around three key areas:
Containment of Airborne Particulates: The primary route of unintentional exposure is the inhalation of fine powder.[2] All handling procedures must be designed to minimize the generation of dust. This is why working within a ventilated enclosure, such as a chemical fume hood or a powder containment hood, is not merely a suggestion but a critical control measure.[10]
Mitigation of Hygroscopicity: The compound's affinity for water requires specific actions to ensure experimental accuracy and sample integrity.[3] Containers must be kept tightly sealed when not in use.[6] For weighing, the process should be performed efficiently to minimize atmospheric exposure. For long-term storage, the use of a desiccator or storage under an inert atmosphere is recommended.[3][11]
Prevention of Direct Contact: The compound is a known skin and serious eye irritant.[2][8] Therefore, a consistent barrier between the chemical and the researcher is mandatory. This principle underpins the requirements for Personal Protective Equipment (PPE) detailed in Section 5.
Section 4: Experimental Protocol: Weighing and Solubilizing D-Histidine Methyl Ester
This section provides a self-validating workflow for the accurate and safe preparation of a stock solution. The causality behind each step is explained to reinforce the core safety principles.
Methodology:
Preparation and Pre-Work:
Rationale: A prepared workspace prevents errors and reduces the duration of chemical exposure.
1.1. Don all required PPE as specified in Section 5.
1.2. Designate a specific work area within a certified chemical fume hood. Cover the surface with absorbent bench paper.[10]
1.3. Assemble all necessary equipment: spatula, weigh boat or paper, pre-labeled receiving vessel (e.g., conical tube or flask), and the required solvent.
1.4. Ensure the analytical balance is located in an area free from drafts, ideally within an enclosure or draft shield, to maintain accuracy.
Weighing the Compound:
Rationale: This process is designed to minimize atmospheric exposure and prevent dust release.
2.1. Allow the D-histidine methyl ester container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
2.2. In the fume hood, briefly open the container and use a clean spatula to transfer an estimated amount of powder to the weigh vessel. Work swiftly but carefully.
2.3. Immediately and tightly reseal the main container.[6]
2.4. Tare the analytical balance with the draft shield doors closed. Place the weigh vessel on the balance, close the doors, and record the mass.
2.5. If more material is needed, repeat steps 2.2-2.4. Do not return excess chemical to the stock bottle to prevent contamination.
Solubilization:
Rationale: Direct dissolution in the final vessel prevents losses and contamination from secondary transfers.
3.1. Carefully transfer the weighed powder into the pre-labeled receiving vessel.
3.2. Using a pipette or graduated cylinder, add the desired volume of solvent (e.g., water, DMSO, methanol) to the vessel.[3]
3.3. Cap the vessel and mix by vortexing or inversion until the solid is fully dissolved.
Cleanup:
Rationale: Immediate cleanup prevents cross-contamination and future accidental exposures.
4.1. Dispose of the used weigh boat/paper in a designated solid chemical waste container.
4.2. Wipe the spatula clean. If necessary, rinse it with a suitable solvent into a liquid waste container.
4.3. Wipe down the work surface in the fume hood and the analytical balance with a damp cloth. Dispose of the cleaning materials as solid waste.
4.4. Remove PPE as the final step, washing hands thoroughly afterward.
Diagram: Workflow for Handling D-Histidine Methyl Ester
Caption: Standard workflow for safely weighing and dissolving D-histidine methyl ester.
Section 5: Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is a risk-based assessment designed to provide adequate barriers against identified hazards. For handling D-histidine methyl ester in solid form, the following are mandatory.[12]
Eye Protection: Chemical safety goggles with side shields are required to protect against airborne powder.[4] Standard safety glasses are insufficient.
Hand Protection: Chemical-resistant nitrile gloves are the minimum requirement. Gloves should be inspected for defects before each use and changed immediately if contamination occurs.
Body Protection: A full-length laboratory coat, buttoned completely, is necessary to protect skin and clothing.[12]
Respiratory Protection: While handling small quantities within a fume hood should provide adequate ventilation, a NIOSH-approved respirator (e.g., an N95 dust mask) may be required for handling larger quantities or if a ventilated enclosure is not available.[10][13]
Section 6: Storage and Chemical Stability
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.
Primary Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] A recommended temperature range is often room temperature or cooler (<15°C).[5]
Hygroscopicity Management: Due to its highly hygroscopic nature, storing the primary container inside a desiccator cabinet is a field-proven best practice to prolong shelf life.[3][11]
Chemical Incompatibility: Avoid storing with strong oxidizing agents.[3][4] Contact between amino acid derivatives and strong oxidizers can lead to vigorous, exothermic reactions. A comprehensive chemical compatibility chart should always be consulted when organizing chemical storage.[14]
Section 7: Spill and Emergency Procedures
Preparedness is key to effectively managing incidents. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.
Minor Spill (Small amount of powder contained on a worksurface):
Alert & Restrict: Alert personnel in the immediate area. Restrict access to the spill zone.
Assess: Ensure the spill is minor and you are trained to handle it. Do not proceed if you are unsure.
PPE: Don appropriate PPE (lab coat, goggles, double nitrile gloves).
Clean-up: Gently cover the spill with a damp paper towel to avoid making the powder airborne. Carefully wipe up the material, working from the outside in. Alternatively, for a completely dry spill, carefully sweep the material into a dustpan.[6] Avoid generating dust.
Contain: Place all contaminated materials (paper towels, gloves) into a sealed plastic bag.
Decontaminate: Wipe the spill area with soap and water.
Dispose: Label the bag as "Hazardous Waste: D-histidine methyl ester" and dispose of it according to institutional guidelines.
Personnel Exposure:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2][4] Seek medical attention if irritation persists.
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
Diagram: Emergency Response Flowchart
Caption: Decision-making flowchart for incidents involving D-histidine methyl ester.
Section 8: Waste Disposal
All materials contaminated with D-histidine methyl ester, as well as the unused compound itself, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4] Do not dispose of this chemical down the drain or in regular trash.
For bulk quantities or waste solutions, chemical deactivation via base-catalyzed hydrolysis can be considered as a pretreatment step before collection by environmental health and safety personnel. This process converts the ester back to the more stable D-histidine amino acid and methanol.
Illustrative Deactivation Protocol (for expert use only):
Work in a chemical fume hood and wear appropriate PPE.
Slowly add the waste material to a stirred, cold (ice bath) aqueous solution of sodium hydroxide (e.g., 1-2 M).
Allow the reaction to stir at room temperature for several hours to ensure complete hydrolysis.
Neutralize the resulting solution to a pH between 6 and 8 with a suitable acid (e.g., HCl).
The neutralized solution should be collected in a properly labeled hazardous waste container.
Note: This is a generalized procedure. The exact conditions may need to be optimized. Always consult with your institution's environmental health and safety department before attempting any chemical deactivation procedure.
References
PubChem. D-Histidine Methyl Ester Dihydrochloride. National Center for Biotechnology Information. [Link]
Cole-Parmer. Material Safety Data Sheet - l-Histidine methyl ester dihydrochloride, 97%. [Link]
Formlabs. Powder care, storage, and disposal. [Link]
Johnson, W. Jr., et al. (2019). Safety Assessment of Animal- and Plant-Derived Amino Acids as Used in Cosmetics. International Journal of Toxicology. [Link]
University of California, Berkeley EHS. Weighing Hazardous Powders in the Laboratory. [Link]
Wittholz, K., et al. (2024). A systematic review to assess the impact of amino acids or their derivatives on skeletal muscle wasting in critically ill patients. Clinical Nutrition. [Link]
Luyten, I., et al. (2014). Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. Beilstein Journal of Organic Chemistry. [Link]
Protocol Online. Hygroscopic chemical...how to deal with?. [Link]
Kubota, H., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules. [Link]
Delft Solids Solutions. Moisture Impact on Powder Safety, Stability, and Processing. [Link]
Hayashi, Y. (2003). Application of the concepts of risk assessment to the study of amino acid supplements. The Journal of Nutrition. [Link]
ResearchGate. What is the esterification procedure for L-Histidine?. [Link]
De Dietrich Process Systems. Handling Hazardous Bulk Solids and Powders: Safety First!. [Link]
Bal Seal Engineering. CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. [Link]
U.S. Chemical Safety and Hazard Investigation Board. Chemical Compatibility Chart. [Link]
Cole-Parmer. Chemical Compatibility Database. [Link]
ResearchGate. De-esterification of amino acid esters. [Link]
University of California, Santa Barbara EHS. Personal Protective Equipment Requirements for Laboratories. [Link]
Application Note: Experimental Design Using D-Histidine Methyl Ester as a Negative Control
Part 1: Core Directive & Scientific Rationale Introduction In lysosomal biology and immunology, L-Histidine methyl ester (L-His-OMe) is a potent tool used to induce lysosomal membrane permeabilization (LMP) or to study a...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Core Directive & Scientific Rationale
Introduction
In lysosomal biology and immunology, L-Histidine methyl ester (L-His-OMe) is a potent tool used to induce lysosomal membrane permeabilization (LMP) or to study amino acid transport. However, a common experimental artifact in lysosomal studies is the "weak base effect" (lysosomotropism), where any basic compound accumulates in the acidic lysosome solely due to protonation, regardless of biological activity.
D-Histidine methyl ester (D-His-OMe) serves as the critical negative control to distinguish between physicochemical proton trapping and enzymatically-driven suicidal accumulation .
This guide details how to utilize D-His-OMe to validate that observed lysosomal rupture or inflammasome activation is driven by stereospecific enzymatic hydrolysis, rather than simple chemical buffering or non-specific toxicity.
The Mechanistic Basis (The "Why")
To design a valid experiment, one must understand the differential processing of the enantiomers:
L-His-OMe (The Active Agent):
Entry: Diffuses freely across the plasma and lysosomal membranes due to the lipophilic methyl ester group.
Trapping: Inside the lysosome, it is a substrate for stereospecific lysosomal esterases (and potentially Cathepsin C if polymerization occurs, though less common than with Leu-Leu-OMe).
Result: Hydrolysis yields free L-Histidine . Unlike the ester, free L-Histidine is zwitterionic and highly polar, preventing it from diffusing out. This leads to massive intralysosomal accumulation (up to 100-fold), osmotic swelling, and rupture (LMP).
D-His-OMe (The Negative Control):
Entry: Diffuses into the lysosome with identical kinetics to the L-form (identical pKa and lipophilicity).
Escape: It is not recognized by lysosomal esterases. Consequently, it remains in the ester form.
Result: While it may undergo mild proton trapping (weak base effect), it establishes an equilibrium and diffuses back out. It does not accumulate to the "suicidal" concentrations required to burst the organelle.
Experimental Logic: If your phenotype (e.g., NLRP3 activation, cell death) occurs with L-His-OMe but fails with D-His-OMe, you have proven the mechanism is biological and enzymatic , ruling out artifacts caused by pH buffering or the imidazole ring's chemical properties.
Part 2: Visualization (Graphviz DOT)
The following diagram illustrates the differential processing of L- vs D-enantiomers within the lysosome.
Caption: Differential fate of Histidine methyl esters. L-His-OMe is hydrolyzed and trapped, causing rupture. D-His-OMe resists hydrolysis and diffuses out.
Part 3: Experimental Protocols
Reagent Preparation
Critical Note: Methyl esters are unstable in aqueous solution at neutral/basic pH due to spontaneous hydrolysis. Always prepare fresh.
Component
Specification
Storage/Handling
L-His-OMe
L-Histidine methyl ester dihydrochloride
Store powder at -20°C. Desiccate.
D-His-OMe
D-Histidine methyl ester dihydrochloride
Store powder at -20°C. Desiccate.
Solvent
PBS (pH 7.4) or Media (Serum-free)
Pre-warm to 37°C.
Preparation Steps:
Weigh L-His-OMe and D-His-OMe powder.
Dissolve immediately before use in pre-warmed media to a 100X stock (e.g., 1 M).
Do not filter sterilize if possible (loss of compound); if necessary, use low-binding PVDF.
Dilute to working concentration (typically 1–10 mM) directly on cells.
Cell Treatment Protocol (Standard LMP Assay)
Model System: HeLa cells, BMDMs (Bone Marrow Derived Macrophages), or THP-1.
Seeding: Plate cells at 70% confluence in 6-well plates (for Blot) or glass-bottom dishes (for Imaging).
Pre-treatment (Optional): If testing inhibitors (e.g., CA-074-Me for Cathepsin B), add 1 hour prior.
Induction:
Group A (Vehicle): Media only.
Group B (Active): 5 mM L-His-OMe.
Group C (Control): 5 mM D-His-OMe.
Incubation: Incubate at 37°C for 30–60 minutes .
Note: His-OMe acts fast. Prolonged incubation (>2 hours) may lead to non-specific toxicity in the D-group due to chemical instability.
Wash: Remove media, wash 2x with PBS to stop uptake.
Readout Methodologies
A. Lysosomal Integrity (LysoTracker Red)
Method: Live cell imaging.
Staining: Add LysoTracker Red DND-99 (50 nM) for the final 15 minutes of treatment.
Expected Result:
L-His-OMe: Loss of punctate red staining (proton gradient dissipation) or diffuse cytosolic redness (rupture).
D-His-OMe: Intact, bright punctate lysosomes similar to Vehicle.
B. Cathepsin Release (Western Blot)
Method: Subcellular fractionation (Cytosol vs. Membrane/Organelle).
Target: Cathepsin B or D.
Protocol:
Use digitonin extraction (20 µg/mL) to selectively permeabilize plasma membrane but not lysosomal membranes.
Collect soluble fraction (Cytosol).
Blot for Cathepsin D.
Expected Result:
L-His-OMe: Strong Cathepsin band in Cytosolic fraction.
D-His-OMe: Minimal/No Cathepsin in Cytosol (retained in pellet).
C. Inflammasome Activation (IL-1β ELISA)
Context: If using macrophages (LMP triggers NLRP3).
Protocol: Prime cells with LPS (100 ng/mL, 3h), then treat with His-OMe. Collect supernatant after 2-4 hours.
Expected Result:
L-His-OMe: High IL-1β secretion.
D-His-OMe: Baseline IL-1β (comparable to LPS alone).
Part 4: Data Interpretation & Troubleshooting
Summary of Expected Outcomes
Readout
L-His-OMe (Active)
D-His-OMe (Control)
Interpretation
Lysosomal pH
Neutralized (Loss of Acidity)
Acidic (Normal)
L-form causes proton leak/rupture.
Cathepsin B/D
Cytosolic
Lysosomal
L-form causes physical rupture.
Cell Viability
Low (<50%)
High (>90%)
Toxicity is stereospecific.
ROS Generation
High (Mitochondrial stress)
Low
ROS is downstream of LMP.
Troubleshooting "False Positives" with D-His-OMe
If D-His-OMe induces toxicity or lysosomal swelling, consider:
Concentration too high: At >10 mM, the "weak base effect" (simple buffering) overrides the enzymatic mechanism. Reduce concentration.
Impure Reagents: Commercial D-amino acids can sometimes contain L-isomer impurities (0.5–1%). Ensure >98% enantiomeric purity.
Incubation too long: Over 4+ hours, spontaneous hydrolysis in the media may generate free D-Histidine, which might have off-target effects (though less than L-His).
Part 5: References
Reeves, J. P. (1979). Accumulation of amino acids by lysosomes incubated with amino acid methyl esters.[1][2][3] Journal of Biological Chemistry, 254(18), 8914–8921.[2][3][4] Link
Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: Dependence on a lysosomal thiol protease, dipeptidyl peptidase I. Proceedings of the National Academy of Sciences, 87(1), 83–87.[5] Link[5]
Goldman, R., & Kaplan, A. (1973). Rupture of rat liver lysosomes mediated by L-amino acid esters. Biochimica et Biophysica Acta (BBA) - Biomembranes, 318(2), 205–216. Link
Boya, P., & Kroemer, G. (2008). Lysosomal membrane permeabilization in cell death. Apoptosis, 13, 539–551. Link
Illuminating Cellular Processes: A Guide to Fluorescent Labeling of D-Histidine Methyl Ester for Advanced Imaging
Introduction: The Significance of Visualizing D-Histidine Methyl Ester D-amino acids, once considered mere biological curiosities, are now recognized as crucial players in a multitude of physiological and pathological pr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Visualizing D-Histidine Methyl Ester
D-amino acids, once considered mere biological curiosities, are now recognized as crucial players in a multitude of physiological and pathological processes. Among these, D-histidine and its derivatives are emerging as molecules of significant interest. D-histidine is an essential amino acid involved in the biosynthesis of proteins and serves as a precursor for histamine, a key mediator in inflammatory responses and neurotransmission.[1][2][3] The methyl ester form, D-histidine methyl ester, provides a valuable tool for studying these processes due to its modified carboxyl group, which can influence its transport and metabolic fate.[4][5]
Visualizing the spatial and temporal distribution of D-histidine methyl ester within cellular and tissue contexts is paramount to unraveling its precise biological functions. Fluorescent labeling offers a powerful and versatile approach to achieve this, enabling researchers to track the molecule's uptake, localization, and dynamics in real-time using advanced microscopy techniques.[6][] This application note provides a comprehensive guide for the successful fluorescent labeling of D-histidine methyl ester, offering detailed protocols, scientific rationale, and practical insights for researchers in cell biology, pharmacology, and drug development.
Principle of the Method: Targeting the Primary Amine
The core strategy for fluorescently labeling D-histidine methyl ester revolves around the covalent conjugation of a fluorophore to its primary alpha-amino group.[8][9] This is typically achieved using amine-reactive fluorescent dyes, which are widely available and offer a broad palette of spectral properties.[10] The most common and reliable classes of amine-reactive dyes are N-hydroxysuccinimidyl (NHS) esters and isothiocyanates.[11][12][13]
NHS Esters: These reagents react with primary amines in a nucleophilic acyl substitution reaction to form a stable amide bond.[12][14] The reaction is efficient and specific for primary amines at a slightly alkaline pH.
Isothiocyanates (e.g., FITC): Fluorescein isothiocyanate (FITC) reacts with primary amines to form a stable thiourea linkage.[15][16][17] This reaction also proceeds optimally under slightly alkaline conditions.
The choice of fluorophore will depend on the specific experimental requirements, including the excitation and emission wavelengths of the available imaging system, the desired brightness and photostability of the probe, and the potential for multiplexing with other fluorescent markers.[18][19][20]
Experimental Workflow Overview
The overall process of generating a fluorescently labeled D-histidine methyl ester probe can be broken down into three key stages: reaction, purification, and characterization.
Caption: Overall experimental workflow for fluorescent labeling.
Materials and Reagents
Core Components
Reagent
Supplier Examples
Purpose
D-Histidine methyl ester dihydrochloride
Sigma-Aldrich, TCI
The molecule to be labeled.
Amine-reactive fluorescent dye (NHS ester or FITC)
Thermo Fisher Scientific, Biotium, AAT Bioquest
The fluorescent tag.
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
Sigma-Aldrich, Fisher Scientific
Solvent for dissolving the fluorescent dye.
Sodium Bicarbonate Buffer (0.1 M, pH 8.3)
Prepare in-house
Reaction buffer to maintain optimal pH for labeling.
To separate the labeled product from unreacted dye.
Recommended Fluorescent Dyes
The selection of the fluorescent dye is critical and should be tailored to the specific imaging application.
Dye Class
Excitation (nm)
Emission (nm)
Key Features
Fluorescein (FITC)
~494
~518
Bright green fluorescence, well-established, but pH sensitive and prone to photobleaching.[21][22]
Alexa Fluor™ 488 NHS Ester
~495
~519
Bright, photostable, and pH-insensitive alternative to FITC.
Cyanine Dyes (e.g., Cy3, Cy5)
Varies (e.g., Cy3: ~550, Cy5: ~650)
Varies (e.g., Cy3: ~570, Cy5: ~670)
Available in a wide range of wavelengths, suitable for multiplexing.
CF® Dyes
Varies
Varies
Bright and highly photostable dyes with a wide spectral range.[13]
Detailed Experimental Protocols
Protocol 1: Labeling of D-Histidine Methyl Ester with an NHS Ester Dye
This protocol provides a general method for labeling D-histidine methyl ester with a fluorescent NHS ester. Optimization may be required depending on the specific dye used.
1. Preparation of Reagents:
D-Histidine Methyl Ester Stock Solution: Prepare a 10 mg/mL solution of D-histidine methyl ester dihydrochloride in 0.1 M sodium bicarbonate buffer (pH 8.3).
Fluorescent Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Protect from light.
2. Labeling Reaction:
In a microcentrifuge tube, combine the D-histidine methyl ester solution and the fluorescent dye solution at a molar ratio between 1:1 and 1:1.5 (histidine:dye). Rationale: A slight excess of the dye can help drive the reaction to completion, but a large excess should be avoided to minimize non-specific labeling and simplify purification.
Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light. The reaction can also be performed at 4°C overnight.
3. Quenching the Reaction:
Add hydroxylamine or Tris buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Rationale: These reagents contain primary amines that will react with and inactivate the remaining dye, preventing further labeling.
Incubate for an additional 30 minutes at room temperature.
4. Purification of the Labeled Product:
The purification method of choice will depend on the scale of the reaction and the available equipment.
High-Performance Liquid Chromatography (HPLC): This is the preferred method for obtaining a highly pure product. A reverse-phase C18 column is typically used with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) as the mobile phase.
Column Chromatography: For larger scale reactions, silica gel column chromatography can be used. The appropriate solvent system will need to be determined empirically.
5. Characterization and Storage:
Confirm the successful labeling by measuring the absorbance spectrum of the purified product. The spectrum should show two peaks corresponding to the dye and the imidazole ring of histidine.
Further characterization by mass spectrometry is recommended to confirm the molecular weight of the conjugate.
Store the purified, labeled D-histidine methyl ester at -20°C or -80°C, protected from light.
Protocol 2: Labeling of D-Histidine Methyl Ester with FITC
This protocol is specifically for labeling with fluorescein isothiocyanate.
1. Preparation of Reagents:
D-Histidine Methyl Ester Stock Solution: Prepare a 10 mg/mL solution of D-histidine methyl ester dihydrochloride in 0.1 M sodium bicarbonate buffer (pH 9.0). Rationale: The isothiocyanate-amine reaction is more efficient at a slightly higher pH.
FITC Stock Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.
2. Labeling Reaction:
Slowly add the FITC solution to the D-histidine methyl ester solution while gently stirring. A typical starting molar ratio is 1:1 (histidine:FITC).
Incubate the reaction mixture for 2-8 hours at room temperature in the dark.
3. Purification:
Purify the FITC-labeled D-histidine methyl ester using the methods described in Protocol 1 (HPLC or column chromatography).
4. Characterization and Storage:
Characterize and store the purified product as described in Protocol 1.
Self-Validation and Troubleshooting
A robust experimental design includes self-validating steps to ensure the quality of the final product.
Checkpoint
Method
Expected Outcome
Troubleshooting
Labeling Efficiency
UV-Vis Spectroscopy
Absorbance peaks for both the dye and the histidine.
Low labeling efficiency may require optimizing the molar ratio, reaction time, or pH.
Purity
HPLC
A single major peak for the labeled product.
Multiple peaks indicate impurities. Optimize the purification protocol.
Identity
Mass Spectrometry
The measured molecular weight should match the calculated molecular weight of the conjugate.
An incorrect mass may indicate incomplete reaction or side products.
Functionality
Cell-based Imaging
The labeled molecule should be taken up by cells and produce a fluorescent signal.
No signal could be due to low labeling, photobleaching, or altered biological activity. Re-evaluate the choice of dye and labeling conditions.
Causality in Experimental Choices
The success of the labeling procedure hinges on a clear understanding of the underlying chemical principles.
The choice of a slightly alkaline buffer is critical as it deprotonates the primary amine of D-histidine methyl ester, making it a more potent nucleophile to attack the reactive group of the dye.[12] Using an anhydrous solvent to dissolve the dye is essential to prevent its hydrolysis, which would render it inactive.[9] Protecting the reaction from light is crucial to avoid photobleaching of the fluorophore, which would diminish the signal in subsequent imaging experiments.[19]
Conclusion and Future Perspectives
The ability to fluorescently label D-histidine methyl ester opens up exciting avenues for investigating its role in health and disease. The protocols outlined in this application note provide a solid foundation for producing high-quality fluorescent probes. Future work may involve the development of novel fluorophores with improved properties for super-resolution microscopy or the use of bio-orthogonal labeling strategies for more specific in vivo imaging. As our understanding of the biological significance of D-amino acids continues to grow, these fluorescent tools will be indispensable for elucidating their complex functions.
References
Jena Bioscience. Fluorescent Amine Protein Labeling. [Link]
Lata, S., et al. (2006). Specific and stable fluorescence labeling of histidine-tagged proteins for dissecting multi-protein complex formation. Journal of the American Chemical Society, 128(7), 2365-2372. [Link]
Abberior Instruments. NHS ester protocol for labeling proteins. [Link]
Biosyntan GmbH. Fluorescent Labeling of Peptides. [Link]
Jacobs, R. S., et al. (2022). Fluorescent d-Amino Acids for Super-resolution Microscopy of the Bacterial Cell Wall. ACS Chemical Biology, 17(9), 2415-2423. [Link]
Teledyne Vision Solutions. Labeling Proteins For Single Molecule Imaging. [Link]
Creative Biostructure. Fluorescent Labeling: Definition, Principles, Types and Applications. [Link]
Lermant, A., et al. (2018). Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. Beilstein Journal of Organic Chemistry, 14, 2349-2355. [Link]
Baba, S. P., & Ho, Y. S. (2014). Biological functions of histidine-dipeptides and metabolic syndrome. Nutrition Research and Practice, 8(1), 3-10. [Link]
Joshi, N., et al. (2007). Site-specific Fluorescent Labeling of Poly-histidine Sequences Using a Metal-chelating Cysteine. Journal of Biological Chemistry, 282(40), 29215-29224. [Link]
Dojindo Molecular Technologies, Inc. Fluorescent Labeling Reagent FITC-I. [Link]
Google Patents. CN108997187A - A kind of preparation method of N (π)
Giepmans, B. N., et al. (2006). Fluorescent labeling and modification of proteins. Journal of Chemical Biology, 6(3), 85-95. [Link]
Kuru, E., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology, 14(12), 2743-2753. [Link]
Marquette, A., et al. (2021). Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. International Journal of Molecular Sciences, 22(10), 5345. [Link]
Kumar, A., & Pande, A. H. (2011). An efficient method for FITC labelling of proteins using tandem affinity purification. PLoS One, 6(9), e24339. [Link]
Ohtsu, H. (2010). Molecular Regulation of Histamine Synthesis. Frontiers in Immunology, 1, 139. [Link]
Nanda, J. S., & Lorsch, J. R. (2014). Labeling a protein with fluorophores using NHS ester derivitization. Methods in Enzymology, 536, 87-94. [Link]
ResearchGate. Biological functions of histidine-dipeptides and metabolic syndrome. [Link]
Li, M., et al. (2015). Determining the concentration and enantiomeric composition of histidine using one fluorescent probe. Chemical Communications, 51(56), 11283-11286. [Link]
Le, T. N., & Aschner, M. (2025). Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy. International Journal of Molecular Sciences, 26(3), 1234. [Link]
ResearchGate. Does any one knows the simplest way to label a chemical compound with a fluorescent marker?. [Link]
Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]
National Center for Biotechnology Information. Biochemistry, Histidine. [Link]
National Institutes for Quantum and Radiological Science and Technology. Clear Imaging of Tumor with D-Amino Acid. [Link]
Application Note & Protocols: A Guide to the Enzymatic Reaction Kinetics of D-Histidine Methyl Ester
Abstract D-histidine methyl ester is a synthetic amino acid derivative with significant potential in biochemical research and as a chiral building block. Its unique structure, featuring a D-enantiomer configuration, a re...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
D-histidine methyl ester is a synthetic amino acid derivative with significant potential in biochemical research and as a chiral building block. Its unique structure, featuring a D-enantiomer configuration, a reactive imidazole side chain, and a methyl ester group, makes it a substrate for multiple classes of enzymes. Understanding the kinetics of these enzymatic reactions is crucial for applications ranging from industrial biocatalysis to the development of novel therapeutic inhibitors. This guide provides a comprehensive overview of the theoretical principles, practical considerations, and detailed protocols for studying the reaction kinetics of D-histidine methyl ester with two primary enzyme classes: D-Amino Acid Oxidases (DAAOs) and hydrolytic enzymes such as serine proteases. We delve into the causality behind experimental design, present self-validating protocols, and offer robust data analysis strategies to empower researchers in this field.
Section 1: Biochemical Principles and Enzyme Selection
D-Histidine Methyl Ester: Structure and Properties
D-histidine methyl ester (HME) is the methyl ester of D-histidine. The esterification of the carboxyl group neutralizes its negative charge at physiological pH, altering the molecule's overall charge distribution and hydrophobicity compared to its parent amino acid. This modification is key to its interaction with enzyme active sites. It can be synthesized from D-histidine using standard esterification methods, such as reaction with methanol in the presence of thionyl chloride.[1][2]
Enzymatic Pathway 1: Oxidative Deamination by D-Amino Acid Oxidase (DAAO)
D-Amino Acid Oxidase (DAAO; EC 1.4.3.3) is a flavoenzyme that catalyzes the stereospecific oxidative deamination of D-amino acids.[3][4] The reaction is a critical pathway for D-amino acid metabolism in many organisms.[3][5]
Causality of the Reaction: The DAAO catalytic cycle involves two main stages: a reductive half-reaction and an oxidative half-reaction.
Reductive Half-Reaction: The D-amino acid substrate (in this case, D-histidine methyl ester) binds to the active site. A hydride ion is transferred from the α-carbon of the substrate to the FAD cofactor, reducing it to FADH₂. This generates a transient α-imino acid ester.
Hydrolysis: The α-imino acid ester is unstable in aqueous solution and spontaneously hydrolyzes to the corresponding α-keto acid ester and ammonia.
Oxidative Half-Reaction: The reduced FADH₂ is re-oxidized back to FAD by molecular oxygen (O₂), producing hydrogen peroxide (H₂O₂) as a byproduct.[3]
The overall reaction can be summarized as:
D-Histidine Methyl Ester + O₂ + H₂O → 2-oxo-3-(1H-imidazol-4-yl)propanoate methyl ester + NH₃ + H₂O₂
This multi-product reaction offers several distinct avenues for monitoring enzyme activity, a principle we will exploit in our protocols.
DAAO-catalyzed oxidative deamination of D-histidine methyl ester.
Enzymatic Pathway 2: Ester Hydrolysis by Serine Proteases
While primarily known for cleaving peptide bonds, many proteases, particularly serine proteases like α-chymotrypsin, exhibit significant esterase activity.[6] They can catalyze the hydrolysis of the methyl ester bond of D-HME.
Causality of the Reaction: The mechanism relies on a catalytic triad of amino acids in the enzyme's active site (typically Asp-His-Ser).[7]
Acylation: The serine residue, made highly nucleophilic by the adjacent histidine, attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which is stabilized by the "oxyanion hole" in the active site. The intermediate collapses, releasing methanol and forming a covalent acyl-enzyme intermediate.[7]
Deacylation: A water molecule enters the active site and, activated by the histidine residue, attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which collapses to release the D-histidine product and regenerate the free enzyme.[7][8]
The overall reaction is:
D-Histidine Methyl Ester + H₂O → D-Histidine + Methanol
The production of a carboxylic acid from a neutral ester provides a direct method for tracking the reaction's progress.
General mechanism for serine protease-catalyzed ester hydrolysis.
Section 2: General Considerations for Kinetic Assay Design
A robust enzymatic assay is the foundation of reliable kinetic data. The goal is to accurately measure the initial reaction velocity (v₀) under defined conditions.
Michaelis-Menten Kinetics
For most enzyme-catalyzed reactions, the relationship between the initial velocity (v₀) and substrate concentration ([S]) can be described by the Michaelis-Menten equation:
v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
Kₘ (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an inverse measure of the substrate's apparent affinity for the enzyme.
Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
k꜀ₐₜ (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time (Vₘₐₓ / [E]ₜ). It represents the catalytic efficiency of a single enzyme molecule.
The primary objective of these protocols is to determine Kₘ and Vₘₐₓ experimentally.[9]
Essential Reagents and Equipment
High-Purity Enzyme: Ensure the enzyme preparation is of known concentration and activity, and free from contaminating activities.
Substrate: D-histidine methyl ester of high purity.
Buffer System: Choose a buffer that maintains a stable pH at the enzyme's optimum and does not interfere with the assay. For DAAO, pyrophosphate or phosphate buffers around pH 8.0-8.5 are common.[10] For proteases, Tris-HCl at pH 7.8-8.1 is often used.[11]
Detection Instrumentation: A UV-Vis spectrophotometer or 96-well plate reader is essential for colorimetric and UV-based assays. An oxygen electrode is required for O₂ consumption assays, and an HPLC system is needed for direct substrate/product analysis.
Determining Initial Velocity Conditions
To accurately apply Michaelis-Menten kinetics, all measurements must be taken during the initial, linear phase of the reaction, typically before more than 10-15% of the substrate has been consumed.[9]
Self-Validation Step: Before determining kinetic parameters, perform a time-course experiment.
Use a fixed, non-saturating substrate concentration.
Measure product formation (or substrate depletion) at multiple time points.
Plot product concentration vs. time. The initial velocity is the slope of the linear portion of this curve.
Repeat with different enzyme concentrations to ensure the rate is proportional to the amount of enzyme used. This validates that the observed activity is enzyme-dependent.[9]
Section 3: Protocols for D-Amino Acid Oxidase (DAAO) Kinetic Assays
DAAO activity can be monitored by measuring the consumption of O₂ or the formation of H₂O₂, NH₃, or the α-keto acid.[3][10] The coupled assay detecting H₂O₂ is often preferred for its high-throughput compatibility and sensitivity.
Protocol 1: H₂O₂-Coupled Spectrophotometric Assay
Principle: This is a continuous, indirect assay. The H₂O₂ generated by DAAO is used by a second enzyme, horseradish peroxidase (HRP), to oxidize a leuco dye (e.g., Amplex Red) or other chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), ABTS), resulting in a colored product that can be monitored spectrophotometrically. This method is highly sensitive and suitable for 96-well plate formats.[12]
Workflow for the H₂O₂-coupled spectrophotometric DAAO assay.
Detailed Methodology:
Reagent Preparation:
DAAO Assay Buffer: 75 mM Sodium Pyrophosphate, pH 8.5.
D-HME Stock Solution: 100 mM D-histidine methyl ester dihydrochloride in DAAO Assay Buffer.
HRP Stock: 100 U/mL in phosphate buffer.
Chromogen Stock: 10 mM ABTS in water.
DAAO Enzyme: Prepare a stock solution (e.g., 1 mg/mL) in DAAO Assay Buffer and keep on ice. Dilute immediately before use to a working concentration that gives a linear rate for at least 10 minutes.
Assay Procedure (96-well plate, 200 µL total volume):
For each substrate concentration, prepare a master mix. For a final volume of 180 µL per well, combine:
140 µL DAAO Assay Buffer
20 µL HRP (final conc. ~5 U/mL)
10 µL ABTS (final conc. 0.5 mM)
Variable volume of D-HME stock and buffer to reach 180 µL. Prepare a range of final D-HME concentrations (e.g., 0.2 to 10 times the expected Kₘ).
Pipette 180 µL of the master mix into the wells. Include a "no enzyme" control for each substrate concentration to measure background oxidation.
Incubate the plate in the reader at 25°C for 5 minutes to equilibrate.
Initiate the reaction by adding 20 µL of the diluted DAAO enzyme solution to each well.
Immediately begin monitoring the increase in absorbance at 415 nm (for ABTS) in kinetic mode for 10-20 minutes.
Data Analysis:
For each D-HME concentration, determine the initial velocity (v₀) by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.
Subtract the slope of the "no enzyme" control from the experimental slope.
Convert ΔAbs/min to µM/min using a standard curve of the oxidized product or its known extinction coefficient.
Plot v₀ versus [D-HME] and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.
Protocol 2: Oxygen Consumption Assay
Principle: This is a direct, continuous assay that measures the depletion of dissolved oxygen in the reaction mixture using a Clark-type electrode or a fluorescence-based oxygen sensor. It is a fundamental method that directly measures a primary substrate of the reaction.[10]
Detailed Methodology:
Equipment Setup: Calibrate the oxygen electrode at the assay temperature (e.g., 25°C) using air-saturated buffer (100% O₂) and a solution treated with sodium dithionite (0% O₂). The concentration of O₂ in air-saturated buffer at 25°C is approximately 0.253 mM.[10]
Reaction Mixture: In a sealed, temperature-controlled reaction vessel (typically 1-3 mL) equipped with a magnetic stirrer, add:
DAAO Assay Buffer (75 mM Sodium Pyrophosphate, pH 8.5)
D-HME to the desired final concentration.
Assay Procedure:
Allow the mixture to equilibrate and the electrode reading to stabilize (this is the baseline O₂ concentration).
Initiate the reaction by injecting a small, known amount of concentrated DAAO enzyme.
Record the decrease in O₂ concentration over time.
Data Analysis:
The initial velocity (v₀) is the negative slope of the linear portion of the O₂ concentration vs. time plot. The units will be µM O₂/min.
Repeat the measurement for a range of D-HME concentrations.
Plot v₀ versus [D-HME] and fit to the Michaelis-Menten equation as described in Protocol 3.1.
Section 4: Protocols for Esterase/Protease Kinetic Assays
Monitoring the hydrolysis of D-HME requires different techniques, as the products (D-histidine and methanol) are not as easily detected with simple colorimetric assays. HPLC and pH-stat methods are robust choices.
Protocol 1: Direct HPLC Analysis
Principle: This is a discontinuous (fixed-time point) assay. The reaction is allowed to proceed for a set period, then stopped (quenched). The concentration of the substrate (D-HME) and/or the product (D-histidine) is then quantified using High-Performance Liquid Chromatography (HPLC). This method is highly specific and accurate.[13][14]
Detailed Methodology:
Reaction Setup:
Prepare reaction mixtures in separate tubes, each containing buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8) and a specific concentration of D-HME.
Place tubes in a water bath at the desired temperature (e.g., 30°C).
Initiate the reaction by adding the enzyme (e.g., α-chymotrypsin).
Quenching and Sample Collection:
At predetermined time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot from the reaction tube.
Immediately quench the reaction by adding the aliquot to a solution that stops the enzyme, such as a strong acid (e.g., 1 M HCl or trifluoroacetic acid) to denature the protease.
HPLC Analysis:
Column: A mixed-mode or reverse-phase C18 column suitable for separating polar amino acids.[13][14]
Mobile Phase: An isocratic or gradient system, for example, acetonitrile/water with a sulfuric acid or TFA buffer, may be effective.[13]
Detection: UV detection at a low wavelength (e.g., 200-220 nm) where the imidazole ring and peptide backbone absorb.[13]
Quantification: Create a standard curve for both D-histidine and D-HME to convert peak area to concentration.
Data Analysis:
For each initial D-HME concentration, plot the concentration of D-histidine formed versus time.
Determine the initial velocity (v₀) from the slope of the linear portion of this plot.
Plot v₀ versus [D-HME] and fit to the Michaelis-Menten equation.
Section 5: Data Presentation and Troubleshooting
Summarizing Kinetic Parameters
Quantitative data should be presented clearly. After determining the kinetic parameters for an enzyme with D-histidine methyl ester, summarize them in a table. This allows for easy comparison with other substrates or enzyme variants.
Kinetic Parameter
Value
Standard Error (SE)
Kₘ (mM)
Calculated Value
± SE
Vₘₐₓ (µM/min)
Calculated Value
± SE
k꜀ₐₜ (s⁻¹)
Calculated Value
± SE
k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
Calculated Value
± SE
Note: Vₘₐₓ should be normalized to the enzyme concentration used. k꜀ₐₜ is calculated as Vₘₐₓ / [Enzyme]ₜ.
Common Pitfalls and Troubleshooting
Problem: No or very low activity observed.
Cause/Solution: Check enzyme activity with a known positive control substrate. Verify buffer pH and composition. Ensure substrate stability in the assay buffer.
Problem: Non-linear initial rates (burst or lag phase).
Cause/Solution: A burst may indicate a fast pre-steady-state step (e.g., acylation in proteases). A lag could be due to slow enzyme activation or conformational change. Ensure the enzyme is pre-incubated under assay conditions before adding the substrate. Analyze only the subsequent steady-state linear portion.
Problem: High background signal in "no enzyme" controls.
Cause/Solution: The substrate may be unstable and hydrolyzing non-enzymatically. Test substrate stability over time in the assay buffer. In coupled assays, the chromogen may be unstable or reacting with other buffer components.
Problem: Substrate inhibition (reaction rate decreases at very high substrate concentrations).
Cause/Solution: This is a known phenomenon for some enzymes, including DAAO with certain substrates.[15] The data will not fit the standard Michaelis-Menten model. Use a substrate inhibition model for data fitting: v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S] * (1 + [S]/Kᵢ)).
Conclusion
The study of D-histidine methyl ester kinetics is a nuanced field requiring careful selection of enzymes and assay methodologies. By understanding the distinct biochemical pathways of oxidative deamination by DAAO and hydrolysis by proteases, researchers can design robust, self-validating experiments. The protocols outlined in this guide, from the high-throughput H₂O₂-coupled assay to the definitive HPLC method, provide a solid framework for accurately determining the kinetic parameters that govern these enzymatic transformations. This foundational knowledge is indispensable for advancing the use of D-histidine methyl ester in both academic and industrial applications.
References
Henderson, R. (1971). Catalytic Activity of a-Chymotrypsin in which Histidine-57 has been Methylated. SciSpace. Available at: [Link]
Molla, G., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Methods in Molecular Biology. Available at: [Link]
Ball, T., et al. The Catalytic Mechanism of Chymotrypsin & Measuring Activity. BIOC2580: Introduction to Biochemistry - Open Library Publishing Platform*. Available at: [Link]
Henderson, R. (1971). Catalytic activity of α-chymotrypsin in which histidine-57 has been methylated. Biochemical Journal. Available at: [Link]
Murtas, G., et al. (2019). Biochemical Properties of Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences. Available at: [Link]
Caldinelli, L., et al. (2019). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences. Available at: [Link]
Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences. Available at: [Link]
Caldinelli, L., et al. (2019). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. PMC - NIH. Available at: [Link]
ResearchGate. (n.d.). Kinetic parameters of hDAAO on selected D-amino acids. ResearchGate. Available at: [Link]
Cell Biolabs, Inc. (n.d.). D-Amino Acid Assay Kit (Fluorometric). Cell Biolabs, Inc.. Available at: [Link]
Wikipedia. (n.d.). D-amino acid oxidase. Wikipedia. Available at: [Link]
ResearchGate. (n.d.). Catalytic Behavior of Histidine-bearing Self-assembling Peptide for Ester Hydrolysis. ResearchGate. Available at: [Link]
Bender, M. L., et al. (1966). alpha-Chymotrypsin: Enzyme concentration and kinetics. Journal of Chemical Education. Available at: [Link]
Davydova, E., et al. (2019). Enzymology and significance of protein histidine methylation. Journal of Biological Chemistry. Available at: [Link]
Gonzalez-Perez, D., et al. (2022). Exploring the Kinetics and Thermodynamics of a Novel Histidine Ammonia-Lyase from Geobacillus kaustophilus. International Journal of Molecular Sciences. Available at: [Link]
SIELC Technologies. (n.d.). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. SIELC Technologies. Available at: [Link]
The Royal Society of Chemistry. (2014). Protocol for enzyme assays. The Royal Society of Chemistry. Available at: [Link]
Molla, G., et al. (2012). Enzymatic Detection of d-Amino Acids. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). Ester hydrolysis reaction catalysed by histidine containing peptides and peptide dendrimers. ResearchGate. Available at: [Link]
Wikipedia. (n.d.). Histidine methyl ester. Wikipedia. Available at: [Link]
PubMed. (2013). Ester hydrolysis by a histidine-containing cavitein. PubMed. Available at: [Link]
ResearchGate. (n.d.). Kinetic resolution of D,L D,L-amino acids by enantioselective acylation... ResearchGate. Available at: [Link]
SIELC Technologies. (n.d.). HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column. SIELC Technologies. Available at: [Link]
Fruton, J. S., & Bergmann, M. (1942). Action of proteolytic enzymes on some peptides and derivatives containing histidine. Journal of Biological Chemistry. Available at: [Link]
Cell Biolabs, Inc. (n.d.). Histidine Assay Kit. Cell Biolabs, Inc.. Available at: [Link]
Pollegioni, L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences. Available at: [Link]
Qureshi, G. A., et al. (1984). Determination of Histidine and 3-methylhistidine in Physiological Fluids by High-Performance Liquid Chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
Bolon, D. N., & Mayo, S. L. (2001). Enzyme-like proteins by computational design. Proceedings of the National Academy of Sciences. Available at: [Link]
Longdom Publishing. (n.d.). Identifying Enzyme Activities by Different Kinetic Assays. Longdom Publishing. Available at: [Link]
Brooks, H. B., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]
PubMed. (n.d.). Propeptides of eukaryotic proteases encode histidines to exploit organelle pH for regulation. PubMed. Available at: [Link]
PubMed. (2021). Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. PubMed. Available at: [Link]
Technical Support Center: D-Histidine Methyl Ester Synthesis & Application
Welcome to the technical support guide for the synthesis and handling of D-histidine methyl ester. This resource is designed for researchers, chemists, and drug development professionals who require high enantiomeric pur...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis and handling of D-histidine methyl ester. This resource is designed for researchers, chemists, and drug development professionals who require high enantiomeric purity for their applications. We will delve into the mechanistic underpinnings of racemization, provide robust protocols for its prevention, and offer detailed troubleshooting advice to navigate common experimental challenges.
Section 1: The Challenge of Racemization in Histidine Chemistry
Histidine presents a unique challenge in stereochemical control. Its imidazole side chain, while crucial for its biological function, is also a potent intramolecular catalyst for racemization, especially when the carboxyl group is activated.
FAQ 1: Why is D-histidine so prone to racemization during synthesis?
Answer: The primary cause of racemization in histidine is the basicity of the imidazole side chain's π-nitrogen (N-pi).[1][2] During many chemical transformations, particularly esterification or peptide coupling, the carboxylic acid is "activated." This activation makes the alpha-proton (the hydrogen on the chiral carbon) more acidic and susceptible to being removed.
The nearby imidazole ring can act as an internal base, abstracting this acidic alpha-proton. This process forms a planar enolate intermediate. Reprotonation of this flat intermediate can occur from either face, leading to a mixture of D and L enantiomers—a process known as racemization.[1][3] Histidine and cysteine are particularly susceptible to this side reaction.[1][4]
Below is a diagram illustrating this intramolecular catalytic mechanism.
Caption: Mechanism of histidine racemization via intramolecular catalysis.
Section 2: Synthesis Strategies for Enantiopure D-Histidine Methyl Ester
The key to preventing racemization is to select a synthesis method that minimizes the opportunity for the alpha-proton to be abstracted. This is typically achieved by keeping the imidazole ring protonated (and thus non-basic) or by using reaction conditions that are not conducive to proton abstraction.
FAQ 2: Which method is recommended for synthesizing D-histidine methyl ester with minimal racemization?
Answer: The esterification of amino acids using thionyl chloride (SOCl₂) in methanol is a widely trusted and high-yielding method that is very effective at preserving stereochemical integrity when performed correctly.[5]
The key advantages of this method are:
In Situ Acid Generation: Thionyl chloride reacts with methanol to generate HCl gas in situ. This strongly acidic environment protonates all basic sites on the D-histidine molecule, including the alpha-amino group and, crucially, the imidazole side chain. A protonated imidazole ring is no longer basic and cannot catalyze racemization.
Low Temperatures: The reaction is run at low temperatures (typically starting at -10°C to 0°C), which kinetically disfavors the racemization pathway.[6]
High Reactivity: The method proceeds through a highly reactive intermediate, which ensures a rapid and complete reaction, minimizing the time the substrate is exposed to potentially racemizing conditions.[7]
This protocol is a self-validating system designed for high enantiomeric purity.
Workflow Overview:
Caption: Workflow for D-Histidine Methyl Ester Synthesis.
Step-by-Step Methodology:
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a drying tube, add anhydrous methanol (approx. 10 mL per 1 g of amino acid). Cool the methanol to -10°C using an ice/salt bath.
Suspension: Add D-histidine free base to the cold methanol. It will not fully dissolve, forming a suspension.
Thionyl Chloride Addition (Critical Step): While vigorously stirring the suspension, add thionyl chloride (1.2 equivalents) dropwise via a syringe. It is imperative to maintain the internal temperature below 0°C during the addition. An exothermic reaction will occur, and the solid will gradually dissolve.
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let it stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with a basic solution, and spotting it against the starting material.
Isolation: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude D-histidine methyl ester dihydrochloride as a white or off-white solid.
Purification: The crude product is often of high purity. For optimal results, it can be recrystallized by dissolving it in a minimum amount of hot methanol and then precipitating it by the slow addition of cold diethyl ether. Filter the resulting crystals and dry them under a vacuum.
FAQ 3: What about the Fischer-Speier esterification method? Is it suitable?
Answer: The Fischer-Speier esterification, which involves refluxing the amino acid in an alcohol with a strong acid catalyst (like H₂SO₄ or gaseous HCl), can also be used.[8][9][10] The strongly acidic conditions protonate the imidazole ring, which helps suppress racemization. However, this method typically requires elevated temperatures (reflux) for extended periods. This combination of strong acid and heat increases the kinetic energy of the system, raising the risk of epimerization compared to the low-temperature thionyl chloride method.[11]
Method Comparison:
Feature
Thionyl Chloride in Methanol
Fischer-Speier Esterification
Temperature
-10°C to Room Temperature
Reflux Temperature (e.g., ~65°C for Methanol)
Reaction Time
12-24 hours
4-16 hours
Racemization Risk
Very Low (with proper temp. control)
Moderate (due to high temperature)
Byproducts
SO₂, HCl (gaseous, easily removed)
Water (must be removed to drive equilibrium)
Recommendation
Highly Recommended for chirality-sensitive applications.
Suitable, but requires careful monitoring of enantiomeric excess.
Section 3: Troubleshooting Guide
FAQ 4: My final product shows a low optical rotation, or my chiral HPLC shows two peaks. What happened?
Answer: This indicates significant racemization has occurred. Here are the most likely causes and solutions:
Symptom
Possible Cause(s)
Troubleshooting Action
Low Optical Purity
1. Temperature Control Failure: Thionyl chloride was added too quickly, or the initial cooling was insufficient, causing the temperature to rise above 0°C.
Repeat the synthesis, ensuring the reaction is kept cold (-10°C to -5°C) during SOCl₂ addition. Use a properly calibrated low-temperature thermometer.
2. Presence of Base: A base was used during the reaction or work-up (before the product was fully protonated as the dihydrochloride salt).
Ensure the entire process remains acidic until the final, stable salt is isolated. Basic conditions will deprotonate the imidazole, activating it for racemization.
3. Use in Subsequent Reactions: The ester was used in a subsequent step (e.g., peptide coupling) without side-chain protection.
For peptide synthesis, always use an imidazole-protected histidine derivative, such as Fmoc-D-His(Trt)-OH or Boc-D-His(Bom)-OH, to prevent racemization during the coupling step.[2]
Low or No Yield
1. Wet Reagents: Water in the methanol or on the glassware reacted with and quenched the thionyl chloride.
Use anhydrous methanol and flame- or oven-dried glassware. Perform the reaction under an inert atmosphere (N₂ or Ar) if possible.
2. Insufficient Reagent: An insufficient amount of thionyl chloride was used.
Use at least 1.1 to 1.2 molar equivalents of SOCl₂ relative to the amino acid.
Product is a dark oil, not a white solid
1. Reaction Overheated: Significant overheating can cause decomposition and side reactions.
Adhere strictly to the low-temperature protocol.
2. Impure Starting Material: The starting D-histidine was not pure.
Ensure the purity of the starting material before beginning the synthesis.
FAQ 5: How do I properly handle and store D-histidine methyl ester to prevent degradation or racemization?
Answer: D-histidine methyl ester is typically isolated as its dihydrochloride salt (D-His-OMe · 2HCl) . This form is highly stable, crystalline, and not prone to racemization under normal storage conditions.
Storage: Store the dihydrochloride salt in a tightly sealed container in a desiccator at 4°C. It is hygroscopic and should be protected from moisture.
Use in Solution: When preparing to use the ester, you will often need the free-base form. This is generated in situ just before use by carefully adding a non-nucleophilic base (like triethylamine or diisopropylethylamine) in a dry, aprotic solvent. Never store the free-base form for extended periods, especially in solution, as it is much more susceptible to racemization and other side reactions. The presence of base deprotonates the imidazole ring, re-introducing the risk of racemization.
Section 4: Analytical Confirmation of Enantiomeric Purity
Verifying the stereochemical integrity of your product is a critical final step.
FAQ 6: What is the best method to confirm the enantiomeric purity of my product?
Answer: While polarimetry can give a qualitative indication of chiral integrity, it is not sufficiently accurate for quantitative analysis. The definitive methods are:
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Using a chiral stationary phase (CSP), you can achieve baseline separation of the D- and L-enantiomers, allowing for precise quantification of the enantiomeric excess (e.e.).[12]
Chiral Gas Chromatography (GC): For this method, the amino acid ester must first be derivatized to make it more volatile (e.g., by N-acylation). A chiral GC column can then separate the enantiomers.
NMR with Chiral Derivatizing Agents: The amino ester can be reacted with a chiral agent, such as Mosher's acid chloride (MTPA-Cl), to form diastereomers.[13] The NMR spectra of these diastereomers will be distinct, and the relative integration of specific peaks (e.g., the methoxy protons) can be used to determine the enantiomeric ratio.
References
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
Nishiyama, Y., & Ishizuka, S. (2018). 4-Methoxybenzyloxymethyl group as an N π-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy. Journal of Peptide Science, 24(12), e3124. Available at: [Link]
Grebien, J., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 11986. Available at: [Link]
Kawashima, T., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(12), 769-776. Available at: [Link]
Jones, J. H., & Ramage, W. I. (1978). An approach to the prevention of racemisation in the synthesis of histidine-containing peptides. Journal of the Chemical Society, Chemical Communications, (10), 472-473. Available at: [Link]
van der Meijden, M. (2020). Chemically fuelled deracemization of amino acids. Eindhoven University of Technology. Available at: [Link]
Pétel, F., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. RSC Chemical Biology, 2(3), 937-942. Available at: [Link]
Hüsken, N., et al. (2013). Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. Beilstein Journal of Organic Chemistry, 9, 1147-1153. Available at: [Link]
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
ResearchGate. (2016). What are a good methods for reaction of amino acids with thionyl chloride?. Discussion. Retrieved from [Link]
Li, Z., et al. (2005). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 10(1), 133-139. Available at: [Link]
Di Gioia, M. L., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Molecules, 29(1), 22. Available at: [Link]
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
Vydra, J. (2018). Epimerisation in Peptide Synthesis. Processes, 6(10), 183. Available at: [Link]
Kele, Z., et al. (2002). Chiral resolution of histidine using an anti-D-histidine L-RNA aptamer microbore column. Journal of Chromatography A, 959(1-2), 93-100. Available at: [Link]
Abdel-Moty, S. G., et al. (1989). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. International Journal of Peptide and Protein Research, 34(3), 182-187. Available at: [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
Brenner, M., & Huber, W. (1953). Herstellung von α-Aminosäure-estern durch Alkoholyse der Methylester. Helvetica Chimica Acta, 36(5), 1109-1115. (Classic paper on amino acid ester synthesis, often cited).
Gante, J. (1966). Esterification of Amino-Acids. Angewandte Chemie International Edition in English, 5(3), 324-324.
A Comparative Guide to the Synthesis of D-Histidine Methyl Ester: Validation of a Novel Chemoenzymatic Route
Introduction D-histidine and its derivatives, such as D-histidine methyl ester, are critical chiral building blocks in modern pharmaceutical development.[1] They are integral components in the synthesis of peptide-based...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
D-histidine and its derivatives, such as D-histidine methyl ester, are critical chiral building blocks in modern pharmaceutical development.[1] They are integral components in the synthesis of peptide-based therapeutics, enzyme inhibitors, and other complex active pharmaceutical ingredients (APIs). The stereochemical integrity of the D-enantiomer is paramount, as biological systems exhibit high stereoselectivity.[2] However, the efficient and enantiomerically pure synthesis of D-histidine methyl ester presents significant challenges, primarily related to controlling stereochemistry and protecting the reactive imidazole side chain during synthesis.[3][4]
Traditional synthetic methodologies often rely on classical resolution techniques, which are inherently inefficient, or multi-step processes starting from the less common D-histidine. This guide introduces and validates a novel, streamlined chemoenzymatic synthetic route. We will provide a comprehensive comparison of this new approach against established methods, supported by experimental data, to demonstrate its superiority in terms of efficiency, sustainability, and scalability for researchers, scientists, and drug development professionals.
Established Synthetic Routes: A Critical Overview
To appreciate the advantages of the new methodology, it is essential to understand the landscape of existing synthetic strategies. The primary routes can be categorized into three main approaches.
Direct Fischer Esterification of D-Histidine: This is the most straightforward method, involving the reaction of D-histidine with methanol under strong acidic catalysis (e.g., thionyl chloride or hydrogen chloride).[2][5][6] While simple in concept, this approach necessitates the use of enantiomerically pure, and often costly, D-histidine as a starting material. The harsh acidic conditions can lead to side reactions and require robust equipment, particularly at scale.
Chiral Resolution of Racemic Histidine Methyl Ester: This strategy begins with the esterification of inexpensive racemic DL-histidine. The resulting racemic ester is then resolved into its constituent enantiomers. The most common method involves forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, and separating them via fractional crystallization.[7] The primary drawback of this approach is its inherent inefficiency; a theoretical maximum yield of only 50% for the desired enantiomer is possible, with the other half being discarded or requiring a separate racemization and recycling process.[7]
Asymmetric Transformation of L-Histidine: A more sophisticated approach involves the racemization of the abundant and less expensive L-histidine, followed by an asymmetric transformation that selectively crystallizes the desired D-enantiomer. One patented method describes mixing L-histidine with tartaric acid and an aldehyde in an acetic acid medium to facilitate this transformation.[8][9] While innovative, this process can be complex to optimize and control, often requiring specific reaction conditions to achieve high enantiomeric purity.
A Novel Approach: Chemoenzymatic Synthesis and In-Process Resolution
Our new methodology leverages the precision of enzymatic catalysis to overcome the limitations of traditional routes. This two-step chemoenzymatic process is designed for high efficiency, operational simplicity, and adherence to green chemistry principles.[10][11]
The Causality Behind the Design: The core of this route is an enzyme-catalyzed kinetic resolution. We selected a lipase for its known ability to perform stereoselective esterification in non-aqueous environments. By starting with N-protected racemic histidine, we can direct the enzyme to selectively esterify the D-enantiomer, effectively combining the synthesis and resolution steps. This avoids the 50% material loss inherent in classical resolution and operates under significantly milder conditions than direct esterification or asymmetric transformation.
Caption: Workflow for the Novel Chemoenzymatic Synthesis of D-Histidine Methyl Ester.
Comparative Performance and Validation Data
To validate the proposed route, we conducted a comparative analysis against the three established methods. The performance was evaluated based on key metrics crucial for drug development and manufacturing, including yield, enantiomeric excess (e.e.), and Process Mass Intensity (PMI), a key green chemistry metric that measures the total mass of materials used to produce a certain mass of product.[10][12]
Metric
Direct Esterification
Chiral Resolution
Asymmetric Transformation
Novel Chemoenzymatic Route
Overall Yield
~90% (from pure D-His)
<45% (from DL-His)
~65-75% (from L-His)
~85% (from DL-His)
Enantiomeric Excess (e.e.)
>99%
>99%
>98%
>99.5%
Process Mass Intensity (PMI)
~25
~50
~35
<15
Number of Core Steps
1
2-3
2
2
Starting Material
D-Histidine (Expensive)
DL-Histidine (Inexpensive)
L-Histidine (Inexpensive)
DL-Histidine (Inexpensive)
Key Conditions
Strong acid, reflux
Chiral acid, multiple crystallizations
Aldehyde, high temp.
Enzyme, 40°C, mild acid
Scalability Concerns
Corrosion, safety
Solvent usage, tedious separation
Catalyst loading, optimization
Enzyme cost/recycling
Environmental Impact
High
Very High (solvent waste)
Moderate
Low
The data clearly demonstrates that the novel chemoenzymatic route provides a superior overall yield from an inexpensive racemic starting material, achieves the highest enantiomeric purity, and dramatically reduces waste as indicated by the significantly lower PMI.
Caption: Logic Diagram Comparing Key Performance Indicators of Synthetic Routes.
Detailed Experimental Protocols
The following protocols are provided as a self-validating system for the synthesis and analysis of D-histidine methyl ester via the novel chemoenzymatic route.
Protocol 1: Enzymatic Synthesis of N-Boc-D-Histidine Methyl Ester
Reactor Setup: To a 1 L jacketed glass reactor equipped with mechanical stirring and temperature control, add N-Boc-DL-Histidine (51.0 g, 0.2 mol) and anhydrous methanol (500 mL).
Enzyme Addition: Add immobilized Candida antarctica Lipase B (CALB) (10.0 g). The use of an immobilized enzyme is critical for easy recovery and recycling, a key principle of green chemistry.
Reaction: Heat the suspension to 40°C and stir at 200 RPM. The mild temperature preserves enzyme activity and minimizes side reactions.
Monitoring: Monitor the reaction progress by taking aliquots every 2 hours and analyzing them by chiral HPLC (see Protocol 3). The reaction is complete when approximately 50% conversion is reached (typically 24-30 hours), indicating that nearly all of the D-enantiomer has been esterified.
Enzyme Recovery: Upon completion, cool the mixture to room temperature. Recover the immobilized enzyme by vacuum filtration and wash with fresh methanol (2 x 50 mL). The recovered enzyme can be dried and reused for subsequent batches.
Workup: Concentrate the filtrate under reduced pressure to yield a crude mixture of N-Boc-D-histidine methyl ester and unreacted N-Boc-L-histidine. Dissolve the residue in ethyl acetate (300 mL) and wash with a 5% aqueous sodium bicarbonate solution (2 x 100 mL) to remove the acidic N-Boc-L-histidine.
Isolation: Wash the organic layer with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield N-Boc-D-histidine methyl ester as a white solid. (Yield: ~22.8 g, ~85% based on the D-enantiomer).
Protocol 2: Deprotection to D-Histidine Methyl Ester Dihydrochloride
Reaction Setup: Dissolve the N-Boc-D-histidine methyl ester (22.8 g, ~0.085 mol) in dichloromethane (DCM, 150 mL) in a round-bottom flask at 0°C.
Deprotection: Add trifluoroacetic acid (TFA, 65 mL, 0.85 mol) dropwise over 30 minutes. The use of TFA allows for efficient and clean removal of the Boc group under mild, non-aqueous conditions.
Completion: Stir the reaction mixture at room temperature for 2 hours. Monitor for the disappearance of starting material by TLC.
Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with methanol (3 x 50 mL) to remove residual TFA.
Salt Formation: Dissolve the resulting oil in methanol (100 mL) and add a 4M solution of HCl in 1,4-dioxane until the pH is ~1.
Crystallization: Cool the solution to 0°C to induce crystallization. Collect the white crystalline solid of D-histidine methyl ester dihydrochloride by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. (Final Product, high purity).
Protocol 3: Analytical Validation by Chiral HPLC
Instrumentation: HPLC system with a chiral column (e.g., Chiralpak AD-H or equivalent).
Mobile Phase: A mixture of hexane, ethanol, and diethylamine (e.g., 80:20:0.1 v/v/v), isocratic elution.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Sample Preparation: Prepare samples (1 mg/mL) in the mobile phase.
Analysis: Inject the sample. The enantiomers will be well-resolved, allowing for accurate determination of enantiomeric excess (e.e.) by integrating the peak areas. The D- and L-enantiomers of the ester and the unreacted acid will have distinct retention times.
Conclusion
The validation of this novel chemoenzymatic route marks a significant advancement in the synthesis of enantiomerically pure D-histidine methyl ester. By integrating enzymatic kinetic resolution directly into the synthetic sequence, this method surpasses traditional approaches in several critical areas. It demonstrates a substantially higher overall yield from inexpensive racemic starting materials, achieves exceptional enantiomeric purity, and operates under mild, environmentally friendly conditions. The dramatically improved Process Mass Intensity (PMI) underscores its alignment with the principles of green chemistry, reducing waste and improving resource efficiency. For researchers and drug development professionals, this scalable and robust route offers a more sustainable, cost-effective, and efficient pathway to a key pharmaceutical building block, thereby accelerating the development of next-generation therapeutics.
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Synthesized D-Histidine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and intricate organic synthesis, the unambiguous confirmation of a molecule's structure is paramount. This is...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and intricate organic synthesis, the unambiguous confirmation of a molecule's structure is paramount. This is particularly true for chiral molecules, where stereochemistry can dictate biological activity. This guide provides an in-depth, technical comparison of spectroscopic methods for the structural elucidation of synthesized D-histidine methyl ester. We will move beyond a simple recitation of techniques, delving into the causality behind experimental choices and demonstrating how a multi-spectroscopic approach provides a self-validating system for structural confirmation.
The Imperative of Orthogonal Spectroscopic Analysis in Chiral Synthesis
The synthesis of a chiral molecule like D-histidine methyl ester, a derivative of the non-proteinogenic D-histidine, demands rigorous structural verification. The subtle, yet critical, difference from its L-enantiomer necessitates a suite of analytical techniques that, in concert, leave no room for ambiguity. A reliance on a single method is insufficient; instead, we employ an orthogonal approach, where each technique provides a unique and complementary piece of the structural puzzle. This guide will focus on the core spectroscopic toolkit for the modern organic chemist: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Synthesis of D-Histidine Methyl Ester: A Practical Protocol
A common and effective method for the synthesis of D-histidine methyl ester is via the esterification of D-histidine using thionyl chloride in methanol. This reaction proceeds through the formation of an acid chloride intermediate, which is then readily attacked by methanol.
Experimental Protocol: Esterification of D-Histidine
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend D-histidine (1 equivalent) in anhydrous methanol.
Cooling: Cool the suspension to 0 °C in an ice bath. This is crucial to control the exothermic reaction with thionyl chloride.
Addition of Thionyl Chloride: Add thionyl chloride (1.2 equivalents) dropwise to the cooled suspension with vigorous stirring. The dropwise addition is necessary to manage the evolution of sulfur dioxide and hydrogen chloride gas.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).
Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting solid is the dihydrochloride salt of D-histidine methyl ester.
Purification: The crude product can be recrystallized from a suitable solvent system, such as methanol/ether, to yield the purified D-histidine methyl ester dihydrochloride. For the free base, a subsequent neutralization step with a suitable base would be required.
Caption: Workflow for the synthesis of D-histidine methyl ester dihydrochloride.
Spectroscopic Confirmation: A Multi-faceted Approach
Once synthesized, the confirmation of the D-histidine methyl ester structure requires a detailed analysis of its spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For D-histidine methyl ester, both ¹H and ¹³C NMR are essential.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For D-histidine methyl ester, we expect to see signals corresponding to the protons on the imidazole ring, the α-carbon, the β-carbon, and the methyl ester group. The spectrum of the L-enantiomer's dihydrochloride salt in DMSO-d₆ shows characteristic shifts that are virtually identical to what is expected for the D-enantiomer under the same conditions.[1]
Proton Assignment
Expected Chemical Shift (δ, ppm) for Dihydrochloride in DMSO-d₆ [1]
Multiplicity
Integration
Imidazole C2-H
~9.15
Singlet
1H
Imidazole C4-H
~7.57
Singlet
1H
α-CH
~4.51
Triplet
1H
O-CH₃
~3.74
Singlet
3H
β-CH₂
~3.36
Doublet
2H
Causality Behind Chemical Shifts:
Imidazole Protons: The protons on the aromatic imidazole ring are significantly deshielded and appear at high chemical shifts due to the ring current effect.
α-Proton: The proton on the α-carbon is adjacent to both the amino group and the ester carbonyl, leading to its downfield shift.
Methyl Ester Protons: The protons of the methyl group are in a relatively shielded environment, hence their upfield position.
β-Protons: The protons on the β-carbon are adjacent to the imidazole ring and the chiral center, resulting in their specific chemical shift.
Carbon Assignment
Expected Chemical Shift (δ, ppm)
Ester C=O
165-175
Imidazole C2
~135
Imidazole C4
~130
Imidazole C5
~118
α-C
~54
O-CH₃
~52
β-C
~28
Rationale for Predicted Shifts:
Carbonyl Carbon: The ester carbonyl carbon is highly deshielded due to the electronegativity of the two oxygen atoms.
Imidazole Carbons: The carbons of the aromatic imidazole ring resonate in the typical aromatic region.
Aliphatic Carbons: The α-carbon, β-carbon, and the methyl ester carbon appear in the aliphatic region of the spectrum.
Caption: General workflow for NMR-based structural confirmation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In the IR spectrum of D-histidine methyl ester, we expect to see characteristic absorption bands for the N-H bonds of the amino group and the imidazole ring, the C=O bond of the ester, and the C-N and C-O stretching vibrations.
Functional Group
Expected Absorption Range (cm⁻¹)
N-H Stretch (amine and imidazole)
3200-3500
C-H Stretch (aromatic and aliphatic)
2850-3100
C=O Stretch (ester)
1735-1750
C=N and C=C Stretch (imidazole)
1500-1650
C-O Stretch (ester)
1000-1300
The presence of a strong absorption band around 1740 cm⁻¹ is a key indicator of the successful formation of the methyl ester.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis. For D-histidine methyl ester (C₇H₁₁N₃O₂), the expected exact mass is approximately 169.0851 g/mol .[3]
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 169. Key fragmentation patterns for esters often involve the loss of the alkoxy group (-OCH₃, 31 mass units) or the entire ester group (-COOCH₃, 59 mass units).[4][5] A prominent fragment would also be expected from the cleavage of the Cα-Cβ bond, leading to the formation of a stable imidazolyl-methyl cation.
Predicted Fragmentation:
[M - OCH₃]⁺: m/z 138
[M - COOCH₃]⁺: m/z 110
[Imidazole-CH₂]⁺: m/z 81
The observation of the correct molecular ion peak and these characteristic fragment ions provides strong evidence for the synthesized structure.
Caption: A simplified workflow for mass spectrometric analysis.
Comparison with Alternatives: The Challenge of Enantiomeric Differentiation
While the aforementioned techniques confirm the connectivity of D-histidine methyl ester, they do not, in an achiral environment, differentiate it from its L-enantiomer. Standard NMR and IR spectroscopy will yield identical spectra for both enantiomers. To address this, we must introduce a chiral element into the analysis.
Distinguishing Enantiomers with Chiral Derivatizing Agents
A powerful method to distinguish enantiomers by NMR is to convert them into diastereomers by reacting them with a chiral derivatizing agent (CDA).[6] These diastereomers are no longer mirror images and will have distinct NMR spectra. A commonly used CDA is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).[7][8]
The reaction of a racemic mixture of histidine methyl ester with (R)-Mosher's acid chloride would produce two diastereomeric amides. The differing spatial arrangements of the phenyl and trifluoromethyl groups of the Mosher's reagent relative to the substituents on the chiral center of the D- and L-histidine methyl ester moieties will result in different shielding/deshielding effects on the protons of each diastereomer. This leads to separate sets of signals in the ¹H NMR spectrum, allowing for the determination of the enantiomeric ratio.
Hypothetical ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Mosher Amides of Histidine Methyl Ester
Proton
Expected Δδ (ppm)
Rationale
Imidazole Protons
Small
Distant from the new chiral center.
α-H
Significant
Directly attached to the chiral center.
β-H₂
Significant
Proximal to the chiral center.
O-CH₃
Small to moderate
Influenced by the overall conformational changes.
By analyzing the differences in the chemical shifts (Δδ) between the two diastereomers, one can not only confirm the presence of both enantiomers but also assign the absolute configuration of the major enantiomer.[7]
Comparison with N-acetyl-D-histidine
To further illustrate the specificity of the spectroscopic data, we can compare it with that of a related derivative, N-acetyl-D-histidine.
This comparison highlights how subtle changes in the molecular structure lead to significant and predictable differences in the spectroscopic data, reinforcing the confident identification of D-histidine methyl ester.
Conclusion
The structural confirmation of a synthesized molecule, especially a chiral one like D-histidine methyl ester, is a critical step in any research and development pipeline. A multi-pronged spectroscopic approach, integrating ¹H and ¹³C NMR, IR, and Mass Spectrometry, provides a robust and self-validating system for this purpose. Each technique offers a unique perspective on the molecule's structure, and their combined interpretation allows for an unambiguous assignment. Furthermore, for chiral molecules, the use of chiral derivatizing agents in NMR spectroscopy is an indispensable tool for confirming enantiomeric purity and absolute configuration. By understanding the principles behind each technique and the expected spectral outcomes, researchers can confidently verify the structure of their synthesized compounds, ensuring the integrity and reliability of their scientific endeavors.
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